molecular formula C10H11NO2 B6264690 4-(3-hydroxyphenyl)pyrrolidin-2-one CAS No. 73725-82-3

4-(3-hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B6264690
CAS No.: 73725-82-3
M. Wt: 177.2
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Description

4-(3-hydroxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound features a pyrrolidinone ring substituted with a hydroxyphenyl group. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that pyrrolidin-2-one derivatives have adrenolytic properties . Adrenolytic agents work by blocking the adrenergic receptors, which play a crucial role in the cardiovascular system.

Result of Action

4-(3-hydroxyphenyl)pyrrolidin-2-one has been shown to have antiarrhythmic activity . This suggests that it can help regulate heart rhythm, potentially benefiting individuals with certain types of cardiovascular disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of pyrrolidinones often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: Formation of 4-(3-oxophenyl)pyrrolidin-2-one.

    Reduction: Formation of 4-(3-hydroxyphenyl)pyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-hydroxyphenyl)pyrrolidin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound without the hydroxyphenyl substitution.

    3-hydroxyphenylpyrrolidin-2-one: A similar compound with the hydroxy group in a different position.

    4-(4-hydroxyphenyl)pyrrolidin-2-one: A compound with the hydroxy group on the para position of the phenyl ring.

Uniqueness

4-(3-hydroxyphenyl)pyrrolidin-2-one is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to different interactions with biological targets compared to other similar compounds .

Properties

CAS No.

73725-82-3

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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